2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile
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Overview
Description
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile, also known as 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile, is an organic compound with a variety of applications in scientific research. It is a colorless solid with a melting point of approximately 120°C and a boiling point of approximately 300°C. It is soluble in both organic solvents such as methanol and in non-polar solvents such as hexane.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile' involves the reaction of 2-anthrylcarboxaldehyde with malononitrile in the presence of ammonium acetate to form 2-anthrylmethylidenemalononitrile. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride in the presence of triethylamine to form 2-(2,2-dimethylpropanoyl)-3-(2-anthrylmethylideneamino)prop-2-enenitrile. Finally, this compound is reacted with hydrazine hydrate to form the desired product.
Starting Materials
2-anthrylcarboxaldehyde, malononitrile, ammonium acetate, 2,2-dimethylpropanoyl chloride, triethylamine, hydrazine hydrate
Reaction
Step 1: React 2-anthrylcarboxaldehyde with malononitrile in the presence of ammonium acetate to form 2-anthrylmethylidenemalononitrile., Step 2: React 2-anthrylmethylidenemalononitrile with 2,2-dimethylpropanoyl chloride in the presence of triethylamine to form 2-(2,2-dimethylpropanoyl)-3-(2-anthrylmethylideneamino)prop-2-enenitrile., Step 3: React 2-(2,2-dimethylpropanoyl)-3-(2-anthrylmethylideneamino)prop-2-enenitrile with hydrazine hydrate to form the desired product.
Scientific Research Applications
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileDimethylpropanoyl)-3-((9,10-dioxo(2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileanthryl))amino)prop-2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileenenitrile has a number of applications in scientific research. It is used as a reagent for the synthesis of biologically active compounds such as antifungal agents, antibiotics, and antiviral agents. It is also used as a reagent for the synthesis of polymers and for the synthesis of materials for use in fuel cells.
Mechanism Of Action
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileDimethylpropanoyl)-3-((9,10-dioxo(2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileanthryl))amino)prop-2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileenenitrile acts as a catalyst in the synthesis of biologically active compounds. It facilitates the formation of covalent bonds between two molecules, allowing them to interact and form new compounds.
Biochemical And Physiological Effects
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileDimethylpropanoyl)-3-((9,10-dioxo(2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileanthryl))amino)prop-2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileenenitrile is a non-toxic compound, and its biochemical and physiological effects have not been studied in detail. However, it is known to be an effective catalyst in the synthesis of biologically active compounds, and it is believed to have potential applications in the development of new drugs and other therapeutic agents.
Advantages And Limitations For Lab Experiments
2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileDimethylpropanoyl)-3-((9,10-dioxo(2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileanthryl))amino)prop-2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileenenitrile is a relatively stable compound that is easy to handle in the laboratory. It is non-toxic and has a low boiling point, making it suitable for use in a variety of reactions. However, it is not very soluble in water, making it unsuitable for use in aqueous media.
Future Directions
The use of 2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrile(2,2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileDimethylpropanoyl)-3-((9,10-dioxo(2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileanthryl))amino)prop-2-(2,2-Dimethylpropanoyl)-3-((9,10-dioxo(2-anthryl))amino)prop-2-enenitrileenenitrile as a reagent for the synthesis of biologically active compounds has significant potential for the development of new drugs and other therapeutic agents. Further research is needed to explore the potential of this compound in the synthesis of new compounds and its applications in drug discovery and development. Additionally, further research is needed to explore the biochemical and physiological effects of this compound. Finally, research is needed to explore the potential of this compound in the development of materials for use in fuel cells and other energy-related applications.
properties
IUPAC Name |
(2Z)-2-[[(9,10-dioxoanthracen-2-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-22(2,3)21(27)13(11-23)12-24-14-8-9-17-18(10-14)20(26)16-7-5-4-6-15(16)19(17)25/h4-10,12,24H,1-3H3/b13-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBFHOVWVLNUCH-SEYXRHQNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(=CNC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)/C(=C\NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)/C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-[[(9,10-dioxoanthracen-2-yl)amino]methylidene]-4,4-dimethyl-3-oxopentanenitrile |
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